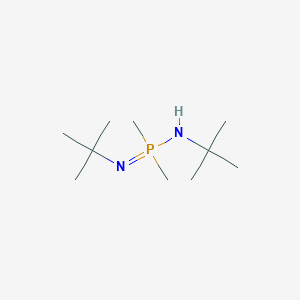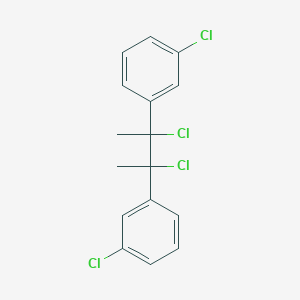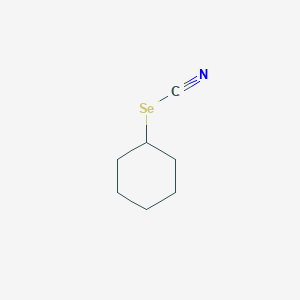
N,N'-Di-tert-butyl-P,P-dimethylphosphinimidic amide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide is an organophosphorus compound characterized by the presence of tert-butyl and dimethyl groups attached to a phosphinimidic amide core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide typically involves the reaction of tert-butylamine with dimethylphosphinic chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of tert-butylamine: tert-Butylamine is synthesized by the reaction of isobutylene with ammonia in the presence of a catalyst.
Reaction with dimethylphosphinic chloride: tert-Butylamine is then reacted with dimethylphosphinic chloride in an organic solvent such as dichloromethane. The reaction is typically carried out at low temperatures to control the exothermic nature of the reaction.
Industrial Production Methods
Industrial production of N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding phosphine oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield phosphine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions where the tert-butyl or dimethyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; reactions are conducted in anhydrous conditions to prevent hydrolysis.
Substitution: Various nucleophiles such as alkoxides, amines, or halides; reactions are performed in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
Oxidation: Phosphine oxides
Reduction: Phosphine derivatives
Substitution: Substituted phosphinimidic amides
Wissenschaftliche Forschungsanwendungen
N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It helps in stabilizing metal complexes and enhancing their catalytic activity.
Biology: Investigated for its potential as a bioactive molecule. Studies focus on its interaction with biological macromolecules and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications, including its role as an enzyme inhibitor or a drug delivery agent.
Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials. Its unique structural properties make it suitable for creating materials with specific functionalities.
Wirkmechanismus
The mechanism by which N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide exerts its effects involves its interaction with molecular targets such as enzymes, receptors, or metal ions. The compound can act as a ligand, binding to metal centers and altering their electronic and steric properties. This interaction can modulate the activity of metal-dependent enzymes or catalytic processes. Additionally, the compound’s ability to undergo various chemical reactions allows it to participate in biochemical pathways, influencing cellular functions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Di-tert-butyl peroxide: An organic peroxide used as a radical initiator in polymerization reactions.
N-tert-Butylbenzenesulfinimidoyl chloride: A reagent used in organic synthesis for the preparation of imines and other nitrogen-containing compounds.
Di-tert-butyl N,N-diisopropylphosphoramidite: A phosphoramidite used in the synthesis of oligonucleotides and other phosphorus-containing compounds.
Uniqueness
N,N’-Di-tert-butyl-P,P-dimethylphosphinimidic amide is unique due to its specific combination of tert-butyl and dimethyl groups attached to a phosphinimidic amide core. This structural arrangement imparts distinct electronic and steric properties, making it a valuable compound in various chemical and industrial applications. Its versatility in undergoing different chemical reactions and its potential as a ligand in coordination chemistry further highlight its uniqueness compared to similar compounds.
Eigenschaften
CAS-Nummer |
61152-35-0 |
|---|---|
Molekularformel |
C10H25N2P |
Molekulargewicht |
204.29 g/mol |
IUPAC-Name |
N-[tert-butylimino(dimethyl)-λ5-phosphanyl]-2-methylpropan-2-amine |
InChI |
InChI=1S/C10H25N2P/c1-9(2,3)11-13(7,8)12-10(4,5)6/h11H,1-8H3 |
InChI-Schlüssel |
DGNSRXYLZJNMDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)NP(=NC(C)(C)C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




phosphanium chloride](/img/structure/B14600077.png)

![(3S,4S)-3-Chloro-1-cyclohexyl-4-[2-(piperidin-1-yl)phenyl]azetidin-2-one](/img/structure/B14600102.png)

![Phosphine, [(dimethylsilylene)bis(methylene)]bis[diphenyl-](/img/structure/B14600105.png)



![1-Ethyl-3-{1-[2-(1H-indol-3-yl)ethyl]piperidin-4-yl}imidazolidin-2-one](/img/structure/B14600138.png)


![2-Diazonio-1-{2-[(4-methylbenzene-1-sulfonyl)oxy]phenyl}ethen-1-olate](/img/structure/B14600155.png)
